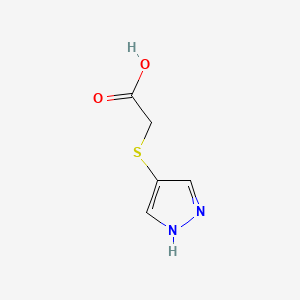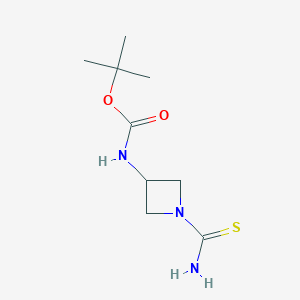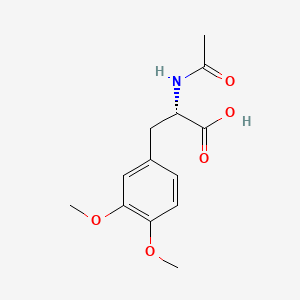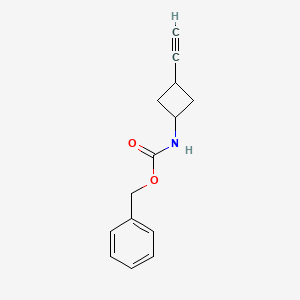
Benzyl (3-ethynylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3-ethynylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a 3-ethynylcyclobutyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-ethynylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-ethynylcyclobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this approach, 3-ethynylcyclobutylamine is reacted with CDI to form an intermediate, which is then treated with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Benzyl (3-ethynylcyclobutyl)carbamate has several scientific research applications:
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the 3-ethynylcyclobutyl group, making it less versatile in certain reactions.
Ethyl carbamate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Cyclobutyl carbamate: Contains a cyclobutyl group but lacks the ethynyl and benzyl groups, limiting its utility in specific synthetic routes.
Uniqueness
Benzyl (3-ethynylcyclobutyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of the 3-ethynylcyclobutyl moiety allows for unique chemical transformations that are not possible with simpler carbamates .
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
benzyl N-(3-ethynylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H15NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h1,3-7,11,13H,8-10H2,(H,15,16) |
Clave InChI |
NVKDTEOPZGYHBU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



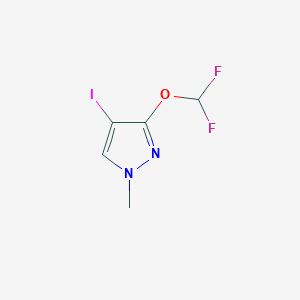
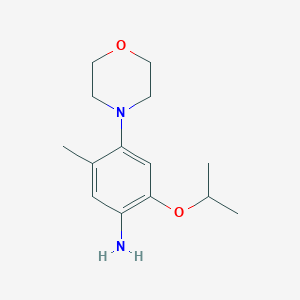
![3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide](/img/structure/B13503029.png)

![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)

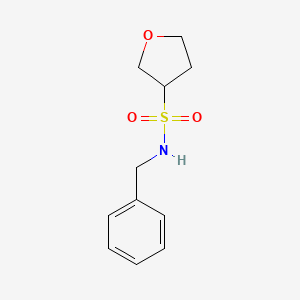
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
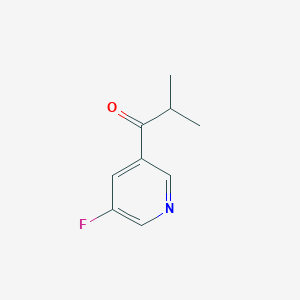
![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
